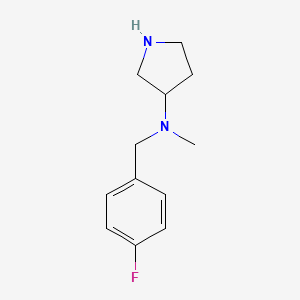

N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine

Description

N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group and a 4-fluorobenzyl moiety. The compound is commercially available, as indicated by supplier listings for its hydrochloride salt derivatives .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15(12-6-7-14-8-12)9-10-2-4-11(13)5-3-10/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRCKJODGMIFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis modules can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. The presence of the fluorine atom enhances binding affinity to biological targets, making it a candidate for drug development aimed at treating various conditions, including neurological disorders and cancers .

Biological Activity

Research indicates that this compound exhibits significant biological activities. Notably:

- Antidepressant Activity : Similar compounds have shown promise in alleviating depressive symptoms, suggesting that this compound may also possess mood-enhancing properties.

- Analgesic Properties : Derivatives related to this compound have demonstrated analgesic effects, indicating potential applications in pain management.

- Antipsychotic Potential : Studies on related structures suggest that modifications can lead to compounds with antipsychotic effects, hinting at possible therapeutic uses for this compound .

Materials Science

Novel Material Synthesis

The unique structure of this compound positions it as a candidate for synthesizing new materials with specific electronic or optical properties. Its ability to form strong hydrogen bonds and dipole interactions due to the fluorine substitution makes it an interesting subject for material science applications.

Biological Research

Probe for Biological Interactions

This compound is utilized as a probe to study the interactions of fluorinated compounds with biological systems. Its structural rigidity and enhanced binding affinity allow researchers to explore the mechanisms of action at the molecular level, particularly in enzyme and receptor interactions .

Case Studies and Research Findings

Several studies have explored the implications of compounds structurally related to this compound:

- Antidepressant Activity : Research has shown that similar pyrrolidine derivatives exhibit antidepressant effects in animal models, indicating potential for clinical applications in mood disorders.

- Analgesic Properties : Related compounds have been tested for their analgesic effects, highlighting the potential for developing pain relief medications based on this chemical structure.

- Antipsychotic Potential : Investigations into piperazine derivatives suggest that modifications can lead to significant antipsychotic activity, providing insights into possible therapeutic avenues for this compound.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in Amine Substituents and Core Heterocycles

The structural flexibility of the pyrrolidine/piperidine backbone and substituent modifications significantly influence physicochemical and pharmacological properties.

Table 1: Core Structure and Substituent Modifications

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Purity Challenges : Compounds with complex alkyl chains (e.g., ) show lower purity (36–47%), likely due to challenges in chromatographic separation .

- Salt Formation : Hydrochloride salts of N-(4-fluorobenzyl)pyrrolidine derivatives () are common, improving solubility and crystallinity for pharmaceutical applications .

Biological Activity

N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a methyl group on the nitrogen atom. This structural configuration is critical for its biological activity, as the presence of fluorine can enhance binding affinity to various biological targets.

Synthesis:

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors such as amino alcohols.

- Introduction of the 4-Fluorobenzyl Group: Alkylation under basic conditions.

- Methylation: Methylation of the nitrogen atom using methyl iodide or similar reagents.

The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity due to strong hydrogen bonding and dipole interactions, while the rigid pyrrolidine structure contributes to its biological efficacy.

Therapeutic Applications

- Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in developing new therapeutic agents.

- Biological Research: It serves as a probe to study interactions between fluorinated compounds and biological systems, aiding in understanding drug-receptor dynamics.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various cell lines. Notably, compounds similar to this structure have shown significant inhibitory effects on cancer cell proliferation, particularly in acute myeloid leukemia (AML) models .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| N-(4-Fluorobenzyl)-N-methyl... | 12.5 | MV4-11 (AML) |

| Similar Compound A | 8.0 | U937 (AML) |

| Similar Compound B | 15.0 | Ba/F3 (FLT3 ITD) |

Case Studies

A case study involving the use of this compound in animal models demonstrated promising results in reducing tumor size when administered at specific dosages. The compound showed a favorable pharmacokinetic profile, with high bioavailability and low toxicity at effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.